(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
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Overview
Description
Scientific Research Applications
BPH-608 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of BPH-608 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
BPH-608 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: BPH-608 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Mechanism of Action
BPH-608 exerts its effects by targeting specific molecular pathways. One of its primary targets is the enzyme ditrans,polycis-undecaprenyl-diphosphate synthase, which is involved in the biosynthesis of glycosyl carrier lipids . By inhibiting this enzyme, BPH-608 can disrupt the synthesis of essential biomolecules, leading to various biological effects .
Comparison with Similar Compounds
BPH-608 is part of a class of compounds known as bisphosphonates, which are characterized by the presence of two phosphonic acid groups. Similar compounds include:
BPH-629: Another bisphosphonate with similar inhibitory effects on enzymes.
BPH-675: A bisphosphonate with a different molecular structure but similar biological activity.
Compared to these compounds, BPH-608 is unique in its specific molecular structure and its particular interactions with target enzymes .
Properties
Molecular Formula |
C20H20O7P2 |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[1-hydroxy-2-[3-(3-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) |
InChI Key |
YXQQNSYZOQHKHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPH-608; BPH 608; BPH608. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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